molecular formula C13H18BrN3O3S B2891834 4-(3-bromobenzoyl)-N,N-dimethylpiperazine-1-sulfonamide CAS No. 712345-56-7

4-(3-bromobenzoyl)-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B2891834
CAS No.: 712345-56-7
M. Wt: 376.27
InChI Key: GHLYPZJIELKYQM-UHFFFAOYSA-N
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Description

4-(3-bromobenzoyl)-N,N-dimethylpiperazine-1-sulfonamide is a complex organic compound that features a bromobenzoyl group attached to a piperazine ring, which is further substituted with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromobenzoyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves multiple steps, including the formation of the bromobenzoyl group and its subsequent attachment to the piperazine ring. One common method involves the reaction of 3-bromobenzoic acid with thionyl chloride to form 3-bromobenzoyl chloride, which is then reacted with N,N-dimethylpiperazine in the presence of a base to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(3-bromobenzoyl)-N,N-dimethylpiperazine-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromobenzoyl group can yield 3-bromobenzoic acid, while substitution reactions can produce various substituted benzoyl derivatives .

Scientific Research Applications

4-(3-bromobenzoyl)-N,N-dimethylpiperazine-1-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-bromobenzoyl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The sulfonamide group can also interact with biological molecules, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-bromobenzoyl)-N,N-dimethylpiperazine-1-sulfonamide is unique due to the presence of both the piperazine and sulfonamide groups, which confer distinct chemical and biological properties.

Biological Activity

4-(3-bromobenzoyl)-N,N-dimethylpiperazine-1-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This article explores its biological activity, specifically focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13H16BrN3O2S
  • Molecular Weight : 357.26 g/mol
  • Functional Groups : Sulfonamide, piperazine, bromobenzoyl

Sulfonamides generally exert their biological effects through several mechanisms, including:

  • Inhibition of Enzymatic Activity : Many sulfonamides inhibit enzymes involved in folate synthesis, which is crucial for bacterial growth and proliferation.
  • Antimicrobial Activity : They demonstrate broad-spectrum antibacterial properties by interfering with the synthesis of nucleic acids in bacteria.

Biological Activity Overview

Research has highlighted various biological activities associated with this compound:

  • Anticancer Activity : Studies indicate that sulfonamide derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast and prostate cancer cells .
  • Antimicrobial Properties : This compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves the disruption of bacterial folate metabolism .
  • Anti-inflammatory Effects : Some sulfonamides have been reported to possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

Case Studies and Experimental Data

  • Anticancer Efficacy
    • A study evaluated the antiproliferative effects of related sulfonamide derivatives on human cancer cell lines using the MTT assay. The results showed that certain derivatives had IC50 values in the low micromolar range, indicating significant anticancer potential .
  • Antibacterial Activity
    • In vitro tests demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL against various bacterial strains, suggesting its potential as a broad-spectrum antimicrobial agent .
  • Mechanistic Insights
    • Mechanistic studies revealed that the compound's action is mediated through the inhibition of dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria. This inhibition leads to bacterial growth arrest and eventual cell death .

Data Tables

Biological ActivityIC50/ MIC ValuesReference
Anticancer (e.g., MCF-7)~5 µM
Antibacterial (E. coli)8 µg/mL
Anti-inflammatoryNot quantified

Properties

IUPAC Name

4-(3-bromobenzoyl)-N,N-dimethylpiperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3O3S/c1-15(2)21(19,20)17-8-6-16(7-9-17)13(18)11-4-3-5-12(14)10-11/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLYPZJIELKYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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